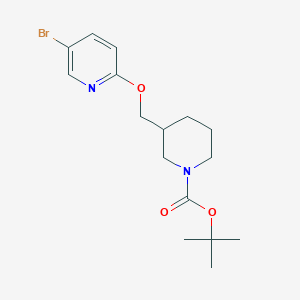
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a tert-butyl group, a bromopyridine moiety, and a piperidine ring. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The bromopyridine intermediate is then coupled with a piperidine derivative using a suitable base and solvent. Commonly used bases include potassium carbonate (K2CO3) or sodium hydride (NaH), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate (Boc2O) to form the tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Discovery: Serves as a precursor in the synthesis of potential drug candidates, particularly in the development of inhibitors for various enzymes and receptors.
Biological Probes: Utilized in the design of molecular probes for studying biological pathways and mechanisms.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: Incorporated into the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate: Similar structure but with a different substitution pattern on the pyridine ring.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine moiety.
Uniqueness: tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its combination of a bromopyridine moiety and a piperidine ring, which provides distinct reactivity and binding properties. This makes it a valuable scaffold in medicinal chemistry and other research fields .
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-4-5-12(10-19)11-21-14-7-6-13(17)9-18-14/h6-7,9,12H,4-5,8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOFVVVQMWCWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



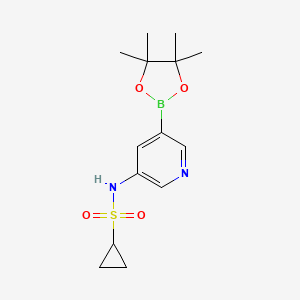
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)

![3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol](/img/structure/B1428245.png)
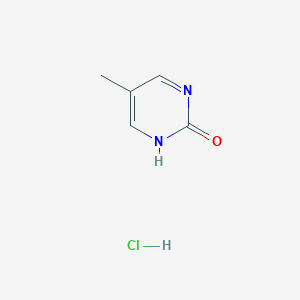
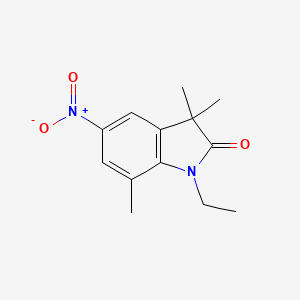
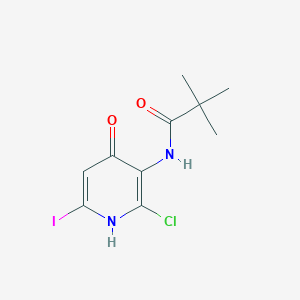
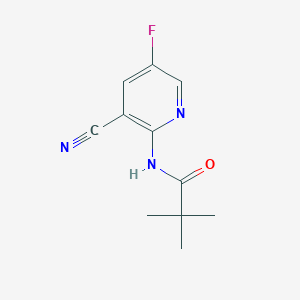
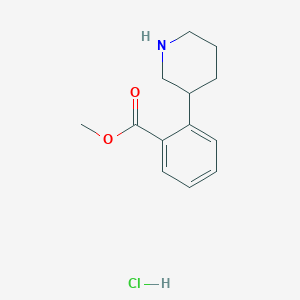
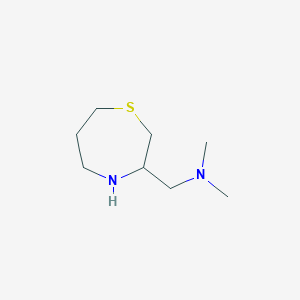

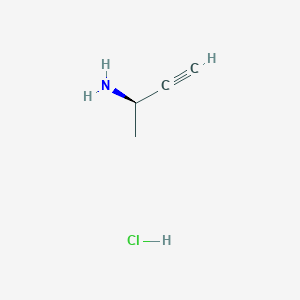
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
